octahydro-1H-quinolizin-1-one

Descripción general

Descripción

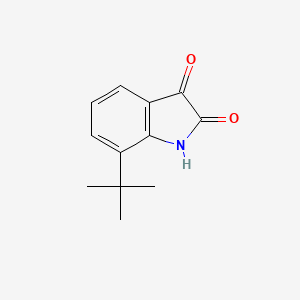

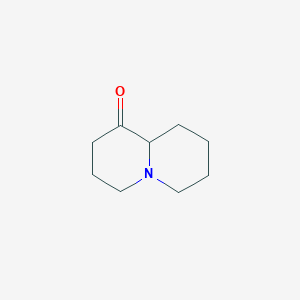

Octahydro-1H-quinolizin-1-one is a heterocyclic compound that is part of a broader class of chemicals with potential applications in medicinal chemistry and material science. The octahydroquinolizine framework is a common structural motif found in various bioactive molecules and pharmaceutical agents. The interest in these compounds is due to their wide range of biological activities and their potential therapeutic applications .

Synthesis Analysis

The synthesis of octahydro-1H-quinolizin-1-one derivatives has been explored through various methods. One approach involves the intramolecular Michael addition of an amino enone, leading to the stereoselective synthesis of cis-octahydro-7(1H)-quinolone . Another method includes the catalytic hydrogenation of bicyclic lactams . Additionally, a one-pot synthesis method has been developed for the construction of octahydroquinolizine derivatives from α,β-unsaturated enamide esters, which also allows for the synthesis of related structures such as hexahydrobenzo[a]quinolizines . A new multicomponent method has been reported for the synthesis of polyhydrogenated pyrazino[1,2-a]quinolines, which involves a cascade reaction including condensation, addition of heterocyclic enaminone, and intramolecular heterocyclization .

Molecular Structure Analysis

The molecular structure of octahydro-1H-quinolizin-1-one derivatives is characterized by the presence of a saturated eight-membered heterocyclic ring containing nitrogen. The stereochemistry of these compounds is crucial for their biological activity, as evidenced by the stereoselective synthesis methods developed to control the stereochemical outcome of the synthetic processes . The stereochemistry can significantly influence the binding affinity to biological targets such as dopamine D2 and D3 receptors .

Chemical Reactions Analysis

Octahydro-1H-quinolizin-1-one derivatives can undergo various chemical reactions, including intramolecular Michael addition and catalytic hydrogenation, to form the desired stereochemical configurations . These reactions are essential for creating compounds with specific biological activities. For instance, the synthesis of constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties has been shown to affect the binding to dopamine receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of octahydro-1H-quinolizin-1-one derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and stereochemistry. These properties are important for the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents. The octahydroquinolizine framework imparts a degree of rigidity to the molecule, which can enhance binding specificity to biological targets .

Relevant Case Studies

Several case studies have demonstrated the biological significance of octahydro-1H-quinolizin-1-one derivatives. For example, monophenolic octahydrobenzo[f]quinolines have been synthesized and tested for their central dopamine- and serotonin-receptor stimulating activity, showing that the trans isomers were more potent than their corresponding cis analogues . Another study reported the antihypertensive activity of octahydroindolo[2,3-a]quinolizines, with some compounds exhibiting potent hypotensive properties . These studies highlight the therapeutic potential of octahydro-1H-quinolizin-1-one derivatives in treating various conditions, including hypertension and disorders related to dopamine and serotonin receptors .

Aplicaciones Científicas De Investigación

Inhibition Potency and Synthesis

- Octahydro-1H-quinolizin-1-one derivatives have been identified as selective inhibitors of the human enzyme 5 alpha-reductase type 1. These compounds, particularly octahydrobenzo[c]quinolizin-3-one, exhibit potent inhibitory activity due to their structural characteristics, such as a double bond in the C-ring and extended planarity (Guarna et al., 2001).

Synthesis of Complex Scaffolds

- The octahydroindolo[2,3-a]quinolizine ring system, a variant of octahydro-1H-quinolizin-1-one, is a fundamental structure in over 2000 natural products. A one-step build/couple/pair strategy has been developed for efficiently constructing diverse octahydroindolo[2,3-a]quinolizine scaffolds, which hold potential for drug discovery (Srinivasulu et al., 2018).

Stereoregulation in Synthesis

- Studies on the stereoregulation in the synthesis of octahydroindolo[2,3-a]quinolizines and related compounds have provided insights into controlling the stereochemistry in the preparation of these complex molecules. This research is pivotal in synthesizing specific isomers for potential pharmaceutical applications (Lounasmaa et al., 1989).

Inhibition of Platelet Aggregation

- Certain octahydroindolo[2,3-a]quinolizines have demonstrated significant inhibition of human platelet aggregation. Their potency surpasses common cyclo-oxygenase inhibitors, indicating potential therapeutic applications in conditions involving platelet aggregation (Blaskó et al., 1987).

Catalyst-Free Synthesis

- An innovative, catalyst-free method for synthesizing octahydro-imidazo[1,2-a]quinolin-6-ones has been developed. This process avoids the use of expensive catalysts and toxic solvents, making it an environmentally friendly approach for producing these compounds (Alizadeh & Rezvanian, 2014).

Safety And Hazards

Propiedades

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydroquinolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYWKHHNKKNNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(=O)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484676 | |

| Record name | Hexahydro-2H-quinolizin-1(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-1H-quinolizin-1-one | |

CAS RN |

10447-21-9 | |

| Record name | Hexahydro-2H-quinolizin-1(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)

![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)